molecular formula C8H12O3 B6170808 rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid CAS No. 2624109-27-7

rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid

Cat. No. B6170808
CAS RN: 2624109-27-7
M. Wt: 156.2
InChI Key:
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Description

The compound “rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid” belongs to a class of organic compounds known as bicyclic compounds. These compounds contain two fused rings in their structure .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its IUPAC name and InChI code. For example, a related compound, “(1S,4R,5R)-4-fluoro-N-phenylbicyclo [3.2.0]heptane-1-carboxamide”, has the InChI code "1S/C14H16FNO/c15-12-7-9-14 (8-6-11 (12)14)13 (17)16-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2, (H,16,17)/t11-,12+,14-/m0/s1" .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and density can be determined experimentally. For a related compound, “(1S,5S)-6-methoxybicyclo [3.2.0]heptane-3-carboxylic acid”, the molecular weight is 170.21 .

Safety and Hazards

Safety information and hazards are typically provided in a compound’s Material Safety Data Sheet (MSDS). For example, a related compound, “(1S,5S)-6-methoxybicyclo [3.2.0]heptane-3-carboxylic acid”, has associated hazard statements H315, H318, H335, indicating that it can cause skin irritation, eye damage, and respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-cyclopentenone", "methyl vinyl ketone", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexanes" ], "Reaction": [ "Step 1: 2-cyclopentenone is reacted with methyl vinyl ketone in the presence of sodium borohydride to form a diastereomeric mixture of 4-hydroxybicyclo[3.2.0]heptan-7-one.", "Step 2: The diastereomeric mixture is treated with acetic acid to selectively hydrolyze the undesired diastereomer and form rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptan-7-one.", "Step 3: The hydroxy group at position 7 is protected with a TBDMS group using TBDMS-Cl and imidazole.", "Step 4: The ketone at position 2 is reduced to an alcohol using sodium borohydride.", "Step 5: The TBDMS group is removed using hydrochloric acid to expose the hydroxy group at position 7.", "Step 6: The carboxylic acid group is introduced at position 1 by reacting the alcohol at position 4 with chloroacetic acid in the presence of sodium hydroxide.", "Step 7: The carboxylic acid is deprotected using sodium bicarbonate to form rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid.", "Step 8: The product is purified using a combination of water, ethyl acetate, and hexanes." ] }

CAS RN

2624109-27-7

Product Name

rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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